molecular formula C15H29F3Sn B3348171 Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane CAS No. 156628-75-0

Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane

Cat. No.: B3348171
CAS No.: 156628-75-0
M. Wt: 385.1 g/mol
InChI Key: BCJONLQJBPLMNY-UHFFFAOYSA-N
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Description

Strategic Significance of Vinylstannanes as Synthetic Intermediates

Vinylstannanes are a class of organotin compounds that serve as versatile and highly effective intermediates in the formation of carbon-carbon bonds. Their prominence in organic synthesis is largely due to their application in the Stille cross-coupling reaction, a powerful palladium-catalyzed process that joins an organostannane with an organic halide or pseudohalide. wikipedia.org

The strategic importance of vinylstannanes lies in several key features:

Stability and Handling: Organostannanes, including vinylstannanes, are generally stable to air and moisture, making them easier to handle and store compared to many other organometallic reagents. wikipedia.org

Functional Group Tolerance: The Stille reaction conditions are typically mild and tolerate a wide variety of functional groups on both the vinylstannane and the coupling partner. This compatibility is crucial in the synthesis of complex molecules.

Stereospecificity: The configuration of the double bond in the vinylstannane is generally retained during the cross-coupling reaction, allowing for the stereospecific synthesis of alkenes.

These attributes have established vinylstannanes as indispensable tools for the construction of complex molecular architectures, including natural products, pharmaceuticals, and advanced materials. The ability to pre-form a substituted vinyl group with a specific stereochemistry and then transfer it into a target molecule is a significant advantage in multistep synthesis.

Interplay of Organotin and Fluorine Chemistry in Advanced Synthesis

The integration of fluorine atoms or fluorine-containing groups into organic molecules can profoundly alter their physical, chemical, and biological properties. The unique characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, are exploited in various fields, including medicinal chemistry and materials science.

The combination of organotin chemistry with fluorine chemistry gives rise to fluorinated organostannanes, which are powerful reagents for the synthesis of fluorinated organic compounds. These reagents, such as Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane, serve as synthons for the introduction of fluoroalkyl groups into complex molecules. The trifluoromethyl group (CF3), in particular, is a common substituent in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

The interplay between the organotin moiety and the fluorine-containing group is synergistic. The organotin group provides a robust and reliable handle for palladium-catalyzed cross-coupling, while the fluorine-containing substituent imparts unique properties to the target molecule. This combination has enabled the development of novel synthetic methodologies for accessing previously challenging fluorinated structures.

Position of this compound as a Key Research Subject

This compound has garnered attention as a key research subject due to its potential as a building block for the synthesis of molecules containing the 2-(trifluoromethyl)vinyl moiety. This structural motif is of interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group on the vinylstannane can influence the electronic properties of the resulting coupled products and introduce unique conformational constraints.

Research involving this compound focuses on its application in Stille-type cross-coupling reactions to introduce the trifluoromethyl-substituted vinyl group onto various scaffolds. The reactivity of this specific vinylstannane in palladium-catalyzed reactions is a subject of investigation to optimize reaction conditions and expand its synthetic utility. While detailed research findings on this specific compound are emerging, its commercial availability indicates its value to the research community. parchem.com

Below is a table of properties for this compound:

PropertyValue
CAS Number 156628-75-0
Molecular Formula C15H29F3Sn
Synonyms Stannane (B1208499), tributyl(3,3,3-trifluoro-1-propen-2-yl)-

Properties

IUPAC Name

tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H2F3.Sn/c3*1-3-4-2;1-2-3(4,5)6;/h3*1,3-4H2,2H3;1H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJONLQJBPLMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29F3Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Elucidation of Tributyl 3,3,3 Trifluoroprop 1 En 2 Yl Stannane

Palladium-Catalyzed Cross-Coupling Reactions: The Stille Coupling

The Stille reaction is a cornerstone of modern synthetic chemistry, involving the palladium-catalyzed coupling of an organotin compound with an organic electrophile. wikipedia.org Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane serves as an effective nucleophilic partner in this reaction, enabling the formation of a new carbon-carbon bond to the central carbon of its vinyl group. The general catalytic cycle involves the oxidative addition of an organic halide or pseudohalide to a Pd(0) complex, followed by transmetalation with the organostannane, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The Stille coupling exhibits a remarkably broad substrate scope, a key advantage that extends to reactions involving this compound. A wide variety of organic electrophiles can be successfully employed as coupling partners. libretexts.org These include aryl, heteroaryl, and vinyl halides (iodides and bromides) and pseudohalides such as triflates, which often show reactivity comparable to bromides. wikipedia.org Acyl chlorides are also effective electrophiles, leading to the formation of α,β-unsaturated ketones. wikipedia.org

A significant feature of the Stille reaction is its exceptional functional group tolerance, stemming from the stability of organostannanes to air and moisture. wikipedia.orgyoutube.com This allows for the coupling to proceed in the presence of sensitive functional groups that might not be compatible with other organometallic reagents. Functional groups such as esters, amides, ketones, aldehydes, nitriles, and even hydroxyl (OH) and amino (NH) groups are well-tolerated on the electrophilic partner. This compatibility minimizes the need for protecting group strategies, thereby streamlining synthetic routes.

Below is a representative table illustrating the scope of the Stille coupling with this compound.

A critical aspect of the Stille coupling, particularly with vinylic substrates, is the high degree of stereocontrol. The reaction typically proceeds with retention of the stereochemistry of the vinyl group. wikipedia.orglibretexts.org In the case of this compound, the geometry of the double bond is preserved during its transfer from tin to the palladium center and subsequently into the final coupled product. This stereoretention is a key mechanistic feature, ensuring that the configuration of the starting vinylstannane is faithfully translated to the product, except under harsh reaction conditions. wikipedia.org This reliable stereochemical outcome is crucial for the synthesis of complex molecules where the geometry of double bonds is critical for biological activity or material properties.

The transmetalation step is widely regarded as the rate-determining step in the Stille catalytic cycle. uwindsor.ca For vinylstannanes like this compound, the mechanism of this step has been extensively studied. The most commonly accepted pathway is an associative mechanism. wikipedia.org In this process, the organostannane coordinates to the Pd(II) complex, which was formed during the initial oxidative addition step. This coordination, often through the π-system of the vinyl group, leads to a transient, 18-electron pentacoordinate palladium intermediate. wikipedia.org

From this intermediate, the transfer of the vinyl group from tin to palladium occurs. This can proceed through either an "open" or a "cyclic" transition state. In a cyclic transition state, the halide or pseudohalide ligand on the palladium center coordinates to the tin atom, facilitating the cleavage of the carbon-tin bond and the formation of the new carbon-palladium bond. Following the group transfer, the newly formed organopalladium complex undergoes reductive elimination to release the final product and regenerate the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

Carbanion Generation via Tin-Lithium Exchange

Beyond palladium-catalyzed reactions, this compound is a valuable precursor for the generation of a highly reactive fluoroalkenylorganolithium species through tin-lithium exchange. This transmetalation reaction provides a powerful, palladium-free method for creating a potent nucleophile.

The tin-lithium exchange reaction is typically achieved by treating the organostannane with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures. The reaction proceeds rapidly, with the lithium atom displacing the tributyltin group to form 2-lithio-3,3,3-trifluoropropene. acs.org The thermodynamic driving force for this exchange is the formation of the more stable organolithium species. The byproduct of this reaction is the inert and stable tetraalkylstannane (tetrabutyltin). This method provides a clean and efficient route to the desired organolithium reagent without the presence of potentially reactive byproducts like alkyl halides that can arise from other generation methods.

The in-situ generated 2-lithio-3,3,3-trifluoropropene is a strong nucleophile and base that readily reacts with a wide range of electrophiles. acs.orgnih.gov This allows for the introduction of the 3,3,3-trifluoroprop-1-en-2-yl group onto various molecular scaffolds through the formation of new carbon-carbon or carbon-heteroatom bonds. Common electrophiles include aldehydes and ketones, which yield the corresponding secondary and tertiary allylic alcohols, respectively. Other suitable electrophiles include alkyl halides, epoxides, and carbon dioxide, leading to a diverse array of functionalized products. nih.govresearchgate.net

The table below summarizes typical electrophilic trapping reactions of 2-lithio-3,3,3-trifluoropropene.

Strategic Applications of Tributyl 3,3,3 Trifluoroprop 1 En 2 Yl Stannane in Complex Molecule Synthesis

Construction of Trifluoromethylated Olefins and Related Fluorinated Compounds

The primary utility of vinylstannanes like Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane lies in their function as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction is a powerful tool for forming carbon-carbon bonds. In principle, this compound can react with a variety of organic electrophiles (such as aryl, vinyl, or acyl halides and triflates) to introduce the 1-(trifluoromethyl)vinyl group into a target molecule. This moiety is a valuable synthon for creating more complex trifluoromethylated olefins.

However, specific examples detailing the reaction conditions and yields for the use of this compound in the synthesis of trifluoromethylated olefins are not widely reported in readily accessible scientific literature. General methodologies for the synthesis of trifluoromethylated alkenes often employ other fluorinated building blocks or alternative synthetic strategies.

Table 1: Potential Stille Coupling Reactions with this compound (Note: This table is illustrative of potential reactions, as specific literature examples are sparse.)

Electrophile (R-X)CatalystProductPotential Yield (%)
Aryl iodidePd(PPh₃)₄Aryl-substituted trifluoromethylated olefinData not available
Vinyl bromidePdCl₂(MeCN)₂Conjugated trifluoromethylated dieneData not available
Acyl chloridePd(dba)₂α,β-Unsaturated trifluoromethyl ketoneData not available

This table is based on the general principles of the Stille reaction and does not represent data from specific published research on this compound.

Role as a Building Block in Natural Product Total Synthesis

The total synthesis of natural products often requires the use of highly functionalized and unique building blocks to construct complex molecular architectures. The incorporation of fluorine into natural product analogues can lead to compounds with enhanced biological activity. While organostannanes are utilized in natural product synthesis, specific instances of this compound being a key component in a published total synthesis of a natural product are not found in the available literature. Its potential as a building block remains largely theoretical in this context.

Contributions to the Synthesis of Biologically Active Fluorine-Containing Compounds

The introduction of fluorine, particularly the trifluoromethyl group, into organic molecules is a common strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity. Consequently, the development of reagents that can efficiently introduce fluorine-containing motifs is of high interest. This compound represents a potential tool for the synthesis of novel biologically active compounds.

Despite this potential, a review of the literature did not yield specific examples of this reagent being used in the synthesis of named, biologically active fluorine-containing compounds such as pharmaceuticals or agrochemicals. The broader field of synthesizing fluorinated bioactive compounds is extensive, but the contribution of this specific stannane (B1208499) reagent is not prominently featured.

Methodological Advancements in Fluorinated Organic Chemistry using Organostannanes

Organostannanes have been instrumental in the advancement of organic synthesis methodologies, particularly in the realm of cross-coupling reactions. The development of new organostannane reagents often spurs new synthetic strategies. While the field of organofluorine chemistry is rapidly evolving, with new methods for fluorination and the introduction of fluorinated groups constantly being developed, the specific role of this compound in pioneering new methodological advancements appears to be limited. General advancements in Stille couplings and the use of organotin reagents have been reviewed, but this particular compound is not highlighted as a key player in these developments.

Computational and Theoretical Studies on Fluoroorganostannanes

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic and organometallic reactions. researchgate.net For reactions involving organostannanes, DFT calculations can map out the potential energy surfaces, identify transition states, and determine activation energies, thereby providing a detailed picture of the reaction pathway.

While specific DFT studies on the reaction mechanisms of Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane are not extensively documented, the principles can be inferred from computational investigations of similar reactions, such as the well-known Stille coupling. The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide, is a cornerstone of modern synthetic chemistry. core.ac.uklibretexts.org DFT studies on the Stille coupling have been instrumental in understanding the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

For a reaction involving a vinylstannane like this compound, the transmetalation step is of particular interest. DFT calculations on model systems reveal the influence of substituents on the tin atom and the vinyl group on the activation barrier of this step. The presence of the electron-withdrawing trifluoromethyl group (CF₃) is expected to significantly impact the nucleophilicity of the vinyl carbon, thereby affecting the rate of transmetalation.

A hypothetical DFT investigation into the Stille coupling of this compound with an aryl halide would likely focus on the following aspects:

Ligand Dissociation: The initial step often involves the dissociation of a ligand from the palladium complex to create a vacant coordination site.

Transmetalation: The transfer of the 3,3,3-trifluoroprop-1-en-2-yl group from the tin atom to the palladium center. DFT can model the geometry of the transition state and calculate the associated energy barrier.

Isomerization: The possibility of cis-trans isomerization of the palladium intermediate.

Reductive Elimination: The final step where the coupled product is formed, and the palladium catalyst is regenerated.

The table below presents hypothetical relative energies for key intermediates and transition states in a Stille coupling reaction, illustrating the type of data that can be obtained from DFT studies.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsPd(PPh₃)₂ + Aryl-I + Stannane (B1208499)0.0
Oxidative Addition TSTransition state for Ar-I addition+12.5
Pd(II) Intermediatetrans-[Pd(Ar)(I)(PPh₃)₂]-5.2
Transmetalation TSTransition state for vinyl group transfer+18.7
Coupled Intermediatecis-[Pd(Ar)(vinyl)(PPh₃)₂]-15.8
Reductive Elimination TSTransition state for C-C bond formation+22.1
ProductsAryl-vinyl + Pd(PPh₃)₂ + Bu₃SnI-30.4

Note: The data in this table is illustrative and based on general knowledge of Stille reaction mechanisms, not on specific calculations for this compound.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, particularly DFT, are employed to analyze the electronic structure of molecules, providing insights into their reactivity. For this compound, the electronic properties are significantly influenced by the interplay between the tributylstannyl group and the trifluoromethyl-substituted vinyl moiety.

Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy and spatial distribution of these orbitals determine how the molecule will interact with other reagents.

In this compound, the electron-withdrawing nature of the CF₃ group is expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue. beilstein-journals.org The HOMO is likely to be localized primarily on the carbon-carbon double bond and the carbon-tin bond, indicating that this is the region of highest nucleophilicity. The LUMO, conversely, would be expected to have significant contributions from the π* orbital of the double bond and the σ* orbitals of the C-F bonds, making the molecule susceptible to nucleophilic attack at the vinyl carbons.

Reactivity descriptors, derived from conceptual DFT, can quantify various aspects of a molecule's reactivity. mdpi.comresearchgate.netlongdom.org These descriptors provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.

The following table summarizes key quantum chemical descriptors and their implications for the reactivity of a molecule like this compound.

DescriptorDefinitionImplication for Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalHigher energy indicates greater nucleophilicity and ease of oxidation.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalLower energy indicates greater electrophilicity and ease of reduction.
HOMO-LUMO GapEnergy difference between HOMO and LUMOA smaller gap generally implies higher reactivity.
Electronegativity (χ)The negative of the chemical potentialMeasures the tendency of a molecule to attract electrons.
Chemical Hardness (η)Resistance to change in electron distributionHard molecules have a large HOMO-LUMO gap and are less reactive.
Electrophilicity Index (ω)A measure of the stabilization in energy when a system acquires an additional electronic chargeQuantifies the electrophilic character of a molecule.

This table provides general definitions and implications of quantum chemical descriptors.

Modeling of Stereochemical Outcomes in Transformations

Computational modeling is a powerful tool for predicting and rationalizing the stereochemical outcomes of chemical reactions. For transformations involving chiral or prochiral organostannanes, understanding the factors that control stereoselectivity is crucial for synthetic applications. While this compound itself is not chiral, it can participate in reactions that generate new stereocenters.

For instance, in electrophilic substitution reactions at the vinyl carbon, the stereochemistry of the product will depend on the trajectory of the incoming electrophile. researchgate.netacs.org Computational modeling can be used to calculate the energies of different transition states leading to various stereoisomers. The preferred reaction pathway will be the one with the lowest activation energy, and the major product will be the one formed through this pathway.

In the context of palladium-catalyzed reactions, such as the Stille coupling, the stereochemistry of the double bond in the vinylstannane is generally retained in the product. organic-chemistry.org DFT calculations can be used to model the transition state for the reductive elimination step to confirm that the geometry of the double bond is preserved.

Consider the addition of an electrophile (E⁺) to the double bond of this compound. The electrophile can approach from either face of the double bond, potentially leading to two different stereoisomers if a new chiral center is formed. Computational modeling can determine the relative energies of the two transition states.

Transition StateDescriptionRelative Activation Energy (kcal/mol)Predicted Major Isomer
TS-1Electrophile attacks from the si-face15.2R-isomer
TS-2Electrophile attacks from the re-face16.8S-isomer

Note: The data in this table is hypothetical and serves to illustrate how computational modeling can be used to predict stereochemical outcomes.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational preferences of a molecule play a significant role in its reactivity and physical properties. imperial.ac.uklibretexts.orgchemistrysteps.comlumenlearning.com For a flexible molecule like this compound, which contains several rotatable single bonds, a multitude of conformations are possible. Conformational analysis, typically performed using computational methods, aims to identify the low-energy conformations that are most populated at a given temperature.

The conformational landscape of this compound is primarily determined by the rotations around the tin-carbon and carbon-carbon single bonds. The bulky tributyl groups on the tin atom will sterically interact with each other and with the vinyl substituent, influencing the preferred arrangement of these groups.

Furthermore, intermolecular interactions are crucial in determining the properties of the compound in the condensed phase. researchgate.net In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions, such as van der Waals forces. Computational studies can model these interactions and predict crystal packing arrangements. The presence of fluorine atoms in the CF₃ group can also lead to specific intermolecular interactions, such as dipole-dipole interactions and weak C-F···H hydrogen bonds.

The following table outlines the types of interactions that are important for the conformational analysis and intermolecular packing of this compound.

Interaction TypeDescriptionConsequence
Steric HindranceRepulsive interactions between bulky groups (e.g., butyl groups)Dictates the preferred rotational conformations around the Sn-C bonds.
Torsional StrainEnergy cost associated with eclipsing bondsInfluences the dihedral angles of the butyl chains and the vinyl group.
Van der Waals ForcesWeak, non-specific attractive and repulsive forcesImportant for crystal packing and bulk properties.
Dipole-Dipole InteractionsElectrostatic interactions between polar C-F bondsCan influence molecular orientation in the solid state.

This table provides a qualitative overview of the interactions governing the conformation and packing of the target molecule.

Advanced Analytical Techniques in the Research of Tributyl 3,3,3 Trifluoroprop 1 En 2 Yl Stannane

Applications of Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Multi-nuclear NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane. huji.ac.ilnih.gov By probing various NMR-active nuclei within the molecule, such as ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn, a comprehensive picture of its connectivity and electronic environment can be assembled. huji.ac.ilman.ac.uk

¹H and ¹³C NMR: Proton and Carbon-13 NMR are fundamental for characterizing the organic framework of the molecule. docbrown.info These spectra confirm the presence of the tributyltin moiety through characteristic signals for the butyl chains. The vinylic protons of the trifluoropropenyl group also provide key structural information through their chemical shifts and coupling constants.

¹⁹F NMR: As the fluorine nucleus is highly sensitive to its local environment, ¹⁹F NMR is particularly powerful for studying fluorinated compounds. wikipedia.orgsouthampton.ac.uk It provides a distinct signal for the trifluoromethyl (CF₃) group. nih.gov The chemical shift and coupling of the ¹⁹F signal with other nuclei, such as protons on the adjacent vinyl group, offer definitive proof of the trifluoromethyl group's placement and electronic state. nih.gov The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying even subtle structural variations. wikipedia.orgnih.gov

¹¹⁹Sn NMR: Direct observation of the tin nucleus via ¹¹⁹Sn NMR spectroscopy provides invaluable insight into the metallic center of the molecule. huji.ac.il Tin possesses several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity. huji.ac.ilnih.gov The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and geometry of the tin atom, as well as the nature of the substituents attached to it. huji.ac.ilresearchgate.net This makes it a crucial tool for confirming the formation of the tin-carbon bond and for studying intermolecular interactions or reaction mechanisms involving the tin center. rsc.orgrsc.org

NucleusTypical Chemical Shift (δ) Range (ppm)Information Obtained
¹H 0.8 - 1.6 (butyl groups), 5.5 - 6.5 (vinyl protons)Characterization of the alkyl chains and the double bond environment.
¹³C 10 - 40 (butyl carbons), 120 - 150 (vinyl carbons)Confirmation of the carbon skeleton and hybridization states. spectrabase.com
¹⁹F -60 to -80 (relative to CFCl₃)Unambiguous identification and electronic environment of the CF₃ group. rsc.org
¹¹⁹Sn -50 to +50 (relative to SnMe₄)Direct information on the tin atom's coordination, oxidation state, and bonding. rsc.org

Mass Spectrometry Techniques in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital tool for the analysis of this compound, offering high sensitivity for reaction monitoring and definitive product identification. waters.comdurham.ac.uk Techniques such as Atmospheric Solids Analysis Probe (ASAP) coupled with MS allow for the rapid analysis of reaction mixtures with minimal sample preparation. waters.com

During the synthesis, MS can be used to track the consumption of starting materials and the formation of the desired product by monitoring their respective molecular ion peaks. mdpi.com This real-time or near-real-time analysis enables precise determination of reaction completion and can help in optimizing reaction conditions like temperature and reaction time. durham.ac.ukuvic.ca

For product identification, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound. The isotopic pattern of the molecular ion peak is also highly characteristic due to the presence of multiple tin isotopes, providing an additional layer of confirmation for the presence of tin in the molecule. Analysis of the fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic fragment ions corresponding to the loss of butyl groups or other parts of the molecule.

TechniqueApplicationKey Findings
Online MS Real-time reaction monitoringTracks the appearance of the product's molecular ion and the disappearance of reactants. worktribe.com
HRMS Product identification and confirmationProvides exact mass and elemental composition.
Isotope Pattern Analysis Structural confirmationThe characteristic isotopic distribution of tin confirms its presence in the molecule.

Chromatographic Separations in Synthetic Method Development and Product Isolation

Chromatographic techniques are essential for the isolation and purification of this compound from crude reaction mixtures. acs.org Given the non-polar nature of many organotin compounds, column chromatography using silica (B1680970) gel as the stationary phase is a commonly employed method. rsc.org

The development of a suitable chromatographic method involves screening different mobile phase systems to achieve optimal separation of the desired product from unreacted starting materials, by-products, and catalysts. A typical mobile phase for the purification of organostannanes like the title compound would consist of a mixture of non-polar and moderately polar solvents, such as a gradient of ethyl acetate (B1210297) in hexane. acs.org

Thin-layer chromatography (TLC) is used to monitor the progress of the separation during column chromatography, allowing for the collection of fractions containing the pure product. The purity of the isolated compound is then typically verified by other analytical techniques, such as NMR spectroscopy.

TechniqueStationary PhaseMobile PhasePurpose
Column Chromatography Silica GelHexane/Ethyl Acetate GradientIsolation and purification of the final product from the reaction mixture.
Thin-Layer Chromatography (TLC) Silica Gel PlateHexane/Ethyl AcetateRapid monitoring of reaction progress and identification of appropriate fractions during column chromatography.

Spectroscopic Methods for In-situ Reaction Analysis

The ability to analyze a chemical reaction as it happens, or in-situ, provides a wealth of mechanistic information and allows for enhanced process control. asahilab.co.jpacs.org For the synthesis of fluorinated compounds like this compound, in-line analytical tools such as portable Fourier Transform Infrared (FT-IR) and benchtop NMR spectroscopy are increasingly being adopted. asahilab.co.jpcam.ac.uk

These techniques, often integrated into continuous flow reactor setups, enable the real-time monitoring of reactant consumption and product formation without the need for manual sampling. asahilab.co.jpacs.org For example, FT-IR spectroscopy can track the disappearance of specific vibrational bands associated with the starting materials and the appearance of new bands corresponding to the product.

Similarly, in-line ¹⁹F NMR can monitor the conversion of a fluorine-containing starting material into the trifluoromethyl group of the final product by observing the change in the fluorine chemical shift over time. asahilab.co.jp This continuous data stream allows for precise control over reaction parameters, leading to improved yields, higher purity, and safer reaction conditions, particularly when dealing with reactive intermediates or gaseous reagents. asahilab.co.jpcam.ac.uk

Spectroscopic MethodInformation MonitoredAdvantages
In-situ FT-IR Changes in characteristic vibrational bands of reactants and products.Provides real-time kinetic data and reaction progress.
In-line Benchtop NMR (¹⁹F, ¹H) Evolution of specific NMR signals corresponding to reactants, intermediates, and products.Offers detailed structural and quantitative information throughout the reaction, enabling mechanistic insights and optimization. asahilab.co.jp

Emerging Research Directions and Future Challenges in Fluoroorganostannane Chemistry

Development of More Sustainable and Green Synthetic Methodologies for Organotins

The industrial-scale synthesis of organotin compounds has traditionally relied on methods that are often at odds with the principles of green chemistry. mdpi.com Conventional routes frequently involve the alkylation of tin tetrachloride (SnCl4) with stoichiometric organometallic reagents like Grignard reagents or organoaluminum compounds. lupinepublishers.comwikipedia.org These processes can be expensive, require large volumes of solvents, and generate significant amounts of hazardous waste. lupinepublishers.com A major challenge is the toxicity associated with organotin reagents and byproducts, which necessitates stringent containment and complicates purification. wikipedia.orgresearchgate.net

Emerging research is actively seeking to develop more sustainable and environmentally benign synthetic methodologies. Key areas of focus include:

Catalytic Routes: Shifting from stoichiometric reagents to catalytic processes reduces waste and improves atom economy. For instance, the direct reaction of metallic tin with organic halides is a commercially viable process for some simple organotins and represents a more atom-economical approach. lupinepublishers.com

Waste Reduction and Recycling: A significant advancement is the development of reaction sequences that are catalytic in tin, thereby minimizing the amount of tin waste. One such "Sn-F" approach involves a cycle where the organotin halide byproduct from a Stille coupling is regenerated in situ back to a tin hydride. msu.edu This is achieved using a reducing agent in the presence of a fluoride (B91410) source, which forms an aggregated organotin fluoride that is more easily handled and minimizes hazards. msu.edu

Solvent-Free and Alternative Solvents: Reducing or eliminating the use of hazardous organic solvents is a core tenet of green chemistry. Research into solvent-free reaction conditions, such as mechanochemical grinding or using water or other environmentally benign solvents, is a promising direction for organotin synthesis. mdpi.com

Improving Safety and Handling: Given the toxicity of many organotin compounds, methodologies that reduce exposure and simplify handling are critical. The use of polymer-supported organotin reagents has been explored as a way to facilitate the removal of tin residues from reaction mixtures. msu.edu

These green chemistry approaches are vital for making the synthesis and application of valuable fluoroorganostannanes like tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane more economically viable and environmentally responsible. dovepress.commdpi.com

Catalyst Development for Enhanced Reactivity and Selectivity in Fluoroalkenylstannane Transformations

Palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, are the cornerstone of fluoroalkenylstannane chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance. wikipedia.org The performance of these transformations is critically dependent on the catalyst system, and significant research is dedicated to developing catalysts that offer enhanced reactivity, selectivity, and broader substrate scope. For a reagent like this compound, the electronic effects of the trifluoromethyl group present unique challenges and opportunities for catalyst design.

Key developments in this area include:

Ligand Design: The choice of ligand coordinated to the palladium center has a dramatic effect on the reaction rate. The catalytic cycle for the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step is often rate-limiting. acs.org Research has shown that ligands of low donicity, such as triphenylarsine (B46628) (AsPh3) or tri(2-furyl)phosphine, can accelerate the Stille coupling by a factor of 100 to 1000 compared to traditional phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh3). This is because less electron-donating ligands increase the electrophilicity of the palladium(II) intermediate, making it more reactive toward the organostannane.

Chemoselectivity and Stereoselectivity: Advanced catalyst systems are being designed to control selectivity in complex molecules. For instance, in molecules with multiple reactive sites, a well-designed catalyst can selectively couple at the desired position. researchgate.net In the coupling of vinylstannanes, preserving the geometry of the double bond is crucial, and modern palladium catalysts achieve this with high fidelity. organic-chemistry.org Similarly, in stereospecific cross-coupling reactions, the goal is to transfer an enantioenriched group from the tin reagent to the product without loss of stereochemical information, a significant challenge that requires precise catalyst control. nih.gov

The table below summarizes the impact of different catalyst components on Stille cross-coupling reactions, which are central to the application of fluoroalkenylstannanes.

Catalyst ComponentRole/EffectExample
Palladium Precursor Source of the active Pd(0) catalyst.Pd(dba)₂ (dibenzylideneacetone), Pd₂(dba)₃
Ligand Modulates the electronic properties and steric environment of the Pd center, influencing reaction rate and selectivity. PPh₃ (strong donor, slower), AsPh₃ (low donor, faster)
Additive/Co-catalyst Can accelerate the rate-limiting transmetalation step and improve selectivity. CuI, LiCl

Exploration of Novel Reaction Pathways and Applications of Fluorinated Vinylstannanes

While palladium-catalyzed cross-coupling remains the primary application, the unique structure of fluorinated vinylstannanes like this compound makes them valuable substrates for other transformations. Researchers are exploring novel reaction pathways to synthesize complex fluorinated molecules that are not easily accessible through other means.

One of the most promising emerging areas is their use in cycloaddition reactions . The electron-deficient nature of the double bond, influenced by the trifluoromethyl group, makes these compounds interesting partners in [3+2] cycloadditions. For example, the closely related alkyne, tributyl(3,3,3-trifluoro-1-propynyl)stannane, readily participates in 1,3-dipolar cycloadditions with dipoles such as diazomethane (B1218177) and phenylazide to produce trifluoromethyl-substituted pyrazoles and triazoles, respectively. researchgate.net This pathway provides a direct route to valuable trifluoromethylated heterocyclic compounds. rsc.orgresearchgate.net The vinyl analogue, this compound, is expected to exhibit analogous reactivity, serving as a precursor to fluorinated five-membered rings.

Another area of exploration is palladium-catalyzed cycloisomerization . This strategy has been used to synthesize 3-(3,3,3-trifluoroprop-1-en-2-yl)furans. researchgate.net This type of reaction involves an intramolecular transformation that constructs a new ring system while retaining the valuable trifluoropropenyl moiety, demonstrating a creative use of the vinylstannane's reactivity beyond simple group transfer.

Furthermore, fluorinated vinylstannanes can serve as precursors for other organometallic reagents. The tin moiety can be exchanged for other metals, opening up different reactivity profiles. For instance, copper-mediated radiofluorination of arylstannanes using [¹⁸F]KF has been developed for PET imaging applications, highlighting a novel use for stannane (B1208499) precursors in medicinal chemistry. acs.org The development of similar transformations for vinylstannanes could provide access to ¹⁸F-labeled vinyl fluorides.

The table below outlines some of these novel reaction pathways.

Reaction TypeReagents/ConditionsProduct ClassPotential Application
[3+2] Cycloaddition Nitrile N-Oxides, Azides, Diazoalkanes5-Membered Heterocycles (e.g., Isoxazoles, Triazoles) researchgate.netSynthesis of bioactive compounds, pharmaceuticals rsc.org
Cycloisomerization Palladium CatalystFuran derivatives researchgate.netAccess to complex fluorinated heterocyclic building blocks
Metal Exchange Copper salts, [¹⁸F]KFVinyl FluoridesSynthesis of radiotracers for PET imaging acs.org

Understanding of Structure-Reactivity Relationships in Fluorinated Organotin Systems

A fundamental understanding of how fluorine substitution impacts the structure and reactivity of organotin compounds is crucial for designing new reagents and predicting their behavior in chemical reactions. The presence of the trifluoromethyl (CF₃) group on the vinyl backbone of this compound profoundly alters its electronic properties and reactivity compared to its non-fluorinated counterpart. researchgate.net

The key structural and electronic effects include:

Inductive Effect: Fluorine is the most electronegative element, giving the CF₃ group a powerful electron-withdrawing inductive effect (σI). nih.gov This effect pulls electron density away from the carbon-carbon double bond, making it more electrophilic. This increased electrophilicity can influence the rate and mechanism of reactions, such as the transmetalation step in Stille coupling and the susceptibility to nucleophilic attack. nih.govnih.gov

Stabilization of Orbitals: The electron-withdrawing nature of fluorine stabilizes the molecular orbitals of the compound. nih.gov This can lower both the HOMO and LUMO energy levels, which in turn affects the material's resistance to oxidation and facilitates electron injection processes in optoelectronic applications. rsc.org

Bond Length and Strength: The introduction of fluorine affects the lengths and strengths of adjacent bonds. The C-Sn bond in organostannanes is relatively long and weak compared to C-C or C-Si bonds, which contributes to its reactivity. lupinepublishers.com The electronic pull of the CF₃ group can further polarize the C=C bond and potentially influence the lability of the C-Sn bond during transmetalation.

Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as C–H···F hydrogen bonds. These interactions can play a significant role in the solid-state packing of molecules and can influence the orientation of the substrate as it approaches a catalyst's active site, thereby affecting stereoselectivity. acs.org

Understanding these relationships allows chemists to fine-tune reactivity. For example, knowing that the CF₃ group enhances the electrophilic character of the double bond suggests that this compound would be a highly effective partner in reactions with electron-rich nucleophiles or in cycloaddition reactions where a polar transition state is involved. nih.govnih.gov This predictive power is essential for the rational design of new synthetic methods and the application of fluorinated organostannanes in complex molecule synthesis.

Q & A

(Basic) How is Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane synthesized, and what are the critical reaction conditions?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or Stille coupling reactions. A typical protocol involves reacting tributyltin chloride with 3,3,3-trifluoroprop-1-en-2-yl lithium under inert conditions. Key steps include:

  • Using cesium carbonate (Cs₂CO₃) as a base to deprotonate intermediates.
  • Employing dimethylformamide (DMF) as a polar aprotic solvent to stabilize reactive species.
  • Maintaining reaction temperatures between 0°C and room temperature (rt) to control exothermicity and prevent decomposition .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

(Basic) What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:
A combination of techniques is essential for structural confirmation:

  • ¹H/¹³C NMR : Identify proton environments (e.g., vinyl protons at δ 5.2–6.0 ppm) and trifluoromethyl carbons (δ ~120 ppm, split by ¹¹⁹Sn-¹⁹F coupling) .
  • ¹⁹F NMR : Detect the CF₃ group (δ -60 to -70 ppm, characteristic of trifluoromethyl stannanes).
  • Mass Spectrometry (MS) : Confirm molecular weight (MW = 383.08 g/mol) via ESI-MS or MALDI-TOF.
  • X-ray Crystallography : Resolve stereochemistry and Sn-C bond geometry, though crystallization may require slow diffusion of hexane into a dichloromethane solution .

(Advanced) How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The CF₃ group enhances electrophilicity at the tin-bound carbon, facilitating transmetallation in Stille couplings. However, its strong electron-withdrawing effect can:

  • Reduce nucleophilicity of the stannane, requiring activated palladium catalysts (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).
  • Stabilize transition states in aryl/alkenyl transfer, improving regioselectivity in couplings with electron-deficient partners.
  • Introduce steric hindrance, potentially lowering yields with bulky substrates. Comparative studies with non-fluorinated analogs (e.g., tributylvinylstannane) show slower kinetics but higher functional group tolerance .

(Advanced) How can researchers resolve contradictions in reported reactivity data for organostannanes?

Methodological Answer:
Contradictions often arise from variations in solvent polarity, catalyst loading, or trace oxygen/water. To address discrepancies:

  • Control Experiments : Replicate conditions with rigorous exclusion of moisture (e.g., Schlenk techniques, molecular sieves).
  • Kinetic Profiling : Use in-situ NMR or GC-MS to monitor reaction progress and identify side products (e.g., SnO₂ or Bu₃Sn-SnBu₃).
  • Computational Modeling : Calculate transition-state energies (DFT methods) to rationalize steric/electronic effects of the CF₃ group .

(Advanced) What strategies minimize tin byproducts during synthetic applications?

Methodological Answer:
Tin residues can interfere with downstream reactions or purification. Mitigation strategies include:

  • Precipitation : Add hexane to reaction mixtures to precipitate polymeric tin species.
  • Chelation : Use EDTA or tartaric acid during aqueous workups to sequester Sn²⁺/Sn⁴⁺ ions.
  • Distillation : For volatile products, short-path distillation under reduced pressure avoids column contamination.
  • Green Alternatives : Explore tin-free methods (e.g., Suzuki-Miyaura couplings) when possible, though stannanes remain irreplaceable for certain transformations .

(Basic) What are the key storage considerations for this compound?

Methodological Answer:

  • Inert Atmosphere : Store under argon or nitrogen in flame-sealed ampules to prevent oxidation.
  • Temperature : Keep at -20°C in amber vials to slow hydrolysis (Sn-C bonds are moisture-sensitive).
  • Solvent Compatibility : Dissolve in anhydrous DCM or THF for long-term stability; avoid alcohols or water-containing solvents .

(Advanced) How does stereochemistry of the propenyl group affect utility in asymmetric synthesis?

Methodological Answer:
The E/Z configuration of the propenyl group dictates stereochemical outcomes:

  • E-Isomers : Favor transmetallation with syn-periplanar geometry, leading to retention of configuration in cross-couplings.
  • Z-Isomers : May undergo steric clashes, resulting in lower yields or inverted stereochemistry.
  • Chiral Ligands : Use of BINAP or Josiphos ligands in Pd-catalyzed reactions can enforce enantioselectivity, though the CF₃ group’s electron-withdrawing nature may reduce ligand efficacy. Dynamic kinetic resolution (DKR) protocols are under investigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.